ethyl 2-{[3-(4-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate
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Overview
Description
Ethyl 2-{[3-(4-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate is a synthetic organic compound with a complex structure that includes a chromenone core, an ethoxyphenoxy group, and a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[3-(4-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Chromenone Core: The chromenone core can be synthesized through a Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of an acid catalyst.
Introduction of the Ethoxyphenoxy Group: The ethoxyphenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where the chromenone intermediate reacts with 4-ethoxyphenol under basic conditions.
Esterification: The final step involves the esterification of the chromenone derivative with ethyl bromoacetate in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[3-(4-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group in the chromenone core to a hydroxyl group.
Substitution: The ethoxyphenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a hydroxylated chromenone.
Scientific Research Applications
Chemistry
In chemistry, ethyl 2-{[3-(4-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. The chromenone core is known for its biological activity, including anti-inflammatory and antioxidant effects. Researchers are exploring its use in the development of new drugs for various diseases.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, polymers, and other high-performance materials.
Mechanism of Action
The mechanism by which ethyl 2-{[3-(4-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate exerts its effects is primarily related to its interaction with biological targets. The chromenone core can interact with various enzymes and receptors, modulating their activity. This interaction often involves the inhibition of specific enzymes or the activation of signaling pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate
- Ethyl 2-{[3-(4-hydroxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate
- Ethyl 2-{[3-(4-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate
Uniqueness
Ethyl 2-{[3-(4-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This subtle difference can lead to variations in how the compound interacts with biological targets and its overall efficacy in various applications.
Properties
IUPAC Name |
ethyl 2-[3-(4-ethoxyphenoxy)-4-oxochromen-7-yl]oxypropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O7/c1-4-25-15-6-8-16(9-7-15)29-20-13-27-19-12-17(10-11-18(19)21(20)23)28-14(3)22(24)26-5-2/h6-14H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXQDPUWCFWNYTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(C)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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